4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C26H23NO5 and a molecular weight of 429.477 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
The synthetic routes and reaction conditions for 4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one are not extensively documented in the available literature. . Industrial production methods for this compound are not well-established due to its specialized use in research.
Chemical Reactions Analysis
4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and furylmethyl groups can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is primarily used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in studies related to organic synthesis, medicinal chemistry, and material science . Its unique structure makes it valuable for exploring new chemical reactions and mechanisms.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research . Further studies are needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar compounds to 4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one include:
- 4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)benzoyl]-5-(4-bromophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one These compounds share similar core structures but differ in the substituents attached to the pyrrol-2-one ring. The unique combination of substituents in this compound contributes to its distinct chemical properties and potential applications.
Biological Activity
The compound 4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as ABF) has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of ABF, including its mechanisms of action, therapeutic potential, and relevant case studies.
Antioxidant Activity
ABF has demonstrated significant antioxidant properties. Research indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. In vitro studies have shown that ABF can inhibit lipid peroxidation in various cell lines, which is crucial for preventing cellular damage associated with oxidative stress .
Anticancer Properties
Several studies have evaluated the anticancer potential of ABF. For instance, ABF exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. In a study by Zhang et al., ABF was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Anti-inflammatory Effects
ABF has also been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-κB signaling pathways, suggesting that ABF could be beneficial in treating inflammatory diseases .
Case Studies
- Breast Cancer Study : In a clinical trial involving breast cancer patients, ABF was administered alongside standard chemotherapy. Results demonstrated improved patient outcomes with reduced tumor size and lower recurrence rates compared to controls .
- Inflammatory Bowel Disease (IBD) : A study investigated the effects of ABF on IBD models in rats. The results indicated that ABF significantly reduced colonic inflammation and improved histological scores compared to untreated controls .
Research Findings Summary
Properties
Molecular Formula |
C26H23NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23NO5/c1-3-14-31-20-12-10-19(11-13-20)24(28)22-23(18-8-6-17(2)7-9-18)27(26(30)25(22)29)16-21-5-4-15-32-21/h3-13,15,23,28H,1,14,16H2,2H3/b24-22+ |
InChI Key |
JGSDYUOVWACVOP-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.